molecular formula C17H18FN5S2 B2955215 2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-65-2

2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

Cat. No. B2955215
CAS RN: 868221-65-2
M. Wt: 375.48
InChI Key: HSVIQNLYJWQOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine” is a chemical compound with the molecular formula C17H18FN5S2 and a molecular weight of 375.48 . This product is intended for research use only and is not suitable for human or veterinary use .

Scientific Research Applications

Synthesis and Process Development

Research on similar compounds has led to advancements in synthetic methodologies and process development. For instance, the development of Voriconazole, a broad-spectrum triazole antifungal agent, highlights the importance of stereochemistry in the synthesis of complex molecules. The diastereocontrol achieved in synthesizing Voriconazole underscores the intricate strategies involved in developing pharmaceuticals (Butters et al., 2001).

Antimalarial Activity

Studies on compounds like JPC-3210 demonstrate the potential for treating and preventing malaria. The selection of JPC-3210 as a lead compound due to its superior in vitro antimalarial activity and lower cytotoxicity highlights the ongoing search for more effective antimalarial agents (Chavchich et al., 2016).

Crystal Structure and Biological Activities

The crystal structure analysis of compounds similar to the one mentioned provides insights into their potential biological activities. Studies such as the determination of the crystal structure of 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile contribute to understanding the molecular interactions that underpin their biological effects (Mo & Wen-yan, 2007).

Antibacterial Activity

Research on pyrimidine derivatives, including studies on their synthesis and evaluation for antibacterial activity, underscores the potential of these compounds in developing new antibiotics. The exploration of novel pyrimidine-containing compounds for antimicrobial use reflects the continuous effort to combat antibiotic-resistant bacteria (Lahmidi et al., 2019).

Supramolecular Chemistry

Compounds with pyrimidine functionalities have been investigated for their role in forming supramolecular assemblies. The study of dihydropyrimidine derivatives for creating hydrogen-bonded supramolecular architectures highlights the utility of these compounds in materials science and nanotechnology (Fonari et al., 2004).

properties

IUPAC Name

2-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5S2/c1-2-3-11-24-17-22-21-15(12-25-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVIQNLYJWQOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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